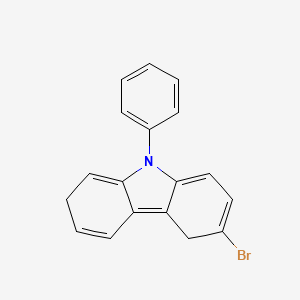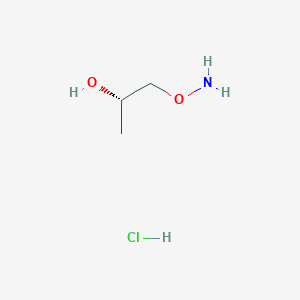
2-丁氧基-9-(四氢-2H-吡喃-2-基)-9H-嘌呤-6-胺
描述
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和催化
- 该化合物已被用作区域选择性Sonogashira交叉偶联反应中的中间体,可获得各种2-炔基化化合物或2,8-二炔基化嘌呤,突出了其在复杂分子结构合成中的用途 (Ibrahim, Franciane, & Legraverend, 2011).
衍生物合成和反应性
- 研究表明了该化合物在衍生物合成中的多功能性。例如,该化合物已被用于创建6-C-取代的9-四氢呋喃基嘌呤衍生物,证明了其参与各种化学反应的能力及其在新型有机化合物合成中的重要性 (Hamamichi & Miyasaka, 1990).
农业科学
- 该化合物也已在农业科学中得到应用。它在促进紫薇的离体培养中腋芽增殖方面特别有效,证明了其在园艺和植物生物技术中的潜在用途 (Zhang & Davies, 1986).
生物应用和DNA相互作用
- 从该化合物合成的含有四唑环的新型嘌呤衍生物显示出有趣的生物学应用。筛选了这些衍生物的抗菌和抗真菌活性,并研究了它们与质粒DNA的相互作用,表明它们在药物化学和药理学中的潜力 (Kinali-Demirci, İdil, & Dişli, 2014).
材料科学和聚合物化学
- 该化合物已被用于含有核酸碱基(如6-氯嘌呤、次黄嘌呤或6-巯基嘌呤)的交替共聚物的合成和物理化学性质研究。这些聚合物表现出类似于天然多核苷酸的性质,突出了其在材料科学和聚合物化学中的重要性 (Han, Park, Cho, & Chang, 1996).
属性
IUPAC Name |
2-butoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKYOMSQRFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

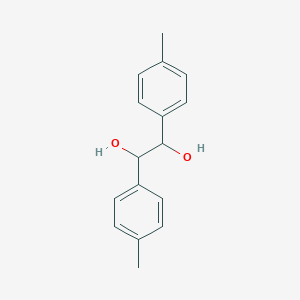
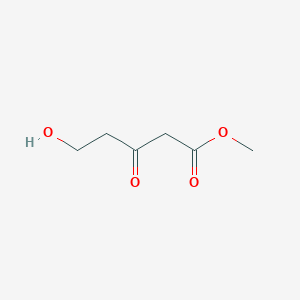

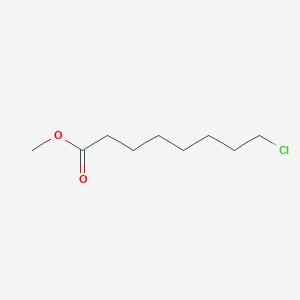

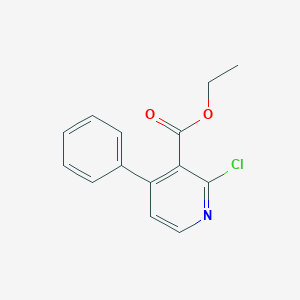

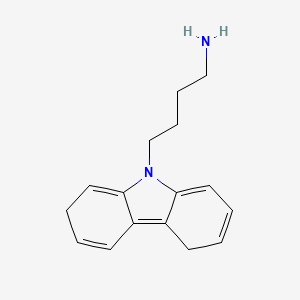
![1-[(2R,3S,4S)-3,4,5-triacetyl-3,4,5-trihydroxy-2-(hydroxymethyl)oxolan-2-yl]ethanone](/img/structure/B8221054.png)
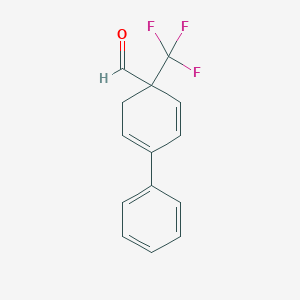
![2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl hydrogen sulfate](/img/structure/B8221067.png)
